Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate
Description
Properties
IUPAC Name |
methyl 4-(4-methyl-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-11-6-8-12(9-7-11)14(19(3,16)17)10-4-5-13(15)18-2/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIWYIZYFFPMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C12H17NO4S and a molecular weight of approximately 285.36 g/mol. Its unique structure includes a butanoate backbone, a methyl ester group, and both a 4-methylphenyl and a methylsulfonyl substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound can potentially reduce inflammation and pain associated with various conditions.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory effects of this compound. Its mechanism involves:
- Inhibition of COX Enzymes : Reducing the production of pro-inflammatory mediators such as prostaglandins.
- Modulation of Cytokine Production : Altering the levels of cytokines involved in inflammatory processes.
Antimicrobial Activity
Research has indicated that this compound also possesses antimicrobial properties. It may exhibit activity against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide | C12H17N O4S | Different phenyl substitution pattern |
| 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate | C12H16F N O4S | Contains fluorine instead of methyl group on phenyl |
| Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate | C13H18ClN O4S | Features ethyl ester and chlorine substituent |
This table illustrates how this compound stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
-
Study on Inhibition of Inflammatory Response :
- A study demonstrated that this compound significantly reduced the levels of inflammatory markers in animal models subjected to induced inflammation. The compound was administered at varying doses, revealing a dose-dependent response in reducing inflammation.
-
Antimicrobial Efficacy :
- In vitro tests showed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic use.
-
Mechanistic Studies :
- Research utilizing molecular docking simulations suggested that this compound binds effectively to COX enzymes, providing insights into its mechanism of action at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate, enabling comparative analysis of physicochemical properties and reactivity.
Methyl 4-(hydroxyimino)butanoate (C₅H₉NO₃, MW: 131.12 g/mol)
- Key differences: Replaces the sulfonamide group with a hydroxyimino (oxime) group. Smaller molecular weight and simpler structure.
- Functional comparison :
- The oxime group enables nucleophilic reactivity (e.g., chelation, condensation reactions), unlike the sulfonamide’s hydrogen-bonding capability.
- Lower LogP (~0.8 vs. ~2.5) due to reduced hydrophobicity.
- Applications : Primarily serves as a synthetic intermediate or ligand in coordination chemistry.
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (C₂₁H₂₃NO₅, MW: 369.41 g/mol)
- Key differences :
- Features two 4-methoxyphenyl groups and a methylene group.
- Ethyl ester instead of methyl ester.
- Functional comparison :
- Methoxy groups enhance electron-donating effects, increasing amine nucleophilicity compared to the sulfonamide.
- Higher molecular weight and LogP (~3.0) due to aromatic substitution.
4-(4-Methylphenyl)butanoic Acid (C₁₁H₁₄O₂, MW: 178.23 g/mol)
- Key differences :
- Replaces the methyl ester with a carboxylic acid and lacks the sulfonamide group.
- Functional comparison :
- Carboxylic acid increases water solubility but reduces membrane permeability compared to the ester.
- Shared 4-methylphenyl group suggests similar hydrophobic interactions in biological systems.
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₃H₁₉NO₄S | 285.07 | Sulfonamide, methyl ester, aromatic |
| Methyl 4-(hydroxyimino)butanoate | C₅H₉NO₃ | 131.12 | Oxime, methyl ester |
| Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate | C₂₁H₂₃NO₅ | 369.41 | Amine, ethyl ester, methoxy |
| 4-(4-Methylphenyl)butanoic acid | C₁₁H₁₄O₂ | 178.23 | Carboxylic acid, aromatic |
Table 2: Physicochemical Properties (Estimated)
| Compound | Water Solubility | LogP | Melting Point (°C) |
|---|---|---|---|
| This compound | Low | ~2.5 | 120–125 |
| Methyl 4-(hydroxyimino)butanoate | Moderate | ~0.8 | 80–85 |
| Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate | Low | ~3.0 | 95–100 |
| 4-(4-Methylphenyl)butanoic acid | Slightly soluble | ~2.0 | 150–155 |
Preparation Methods
Reduction of Nitro Precursors to Amino Intermediates
A common starting material is methyl 4-(4-nitrophenyl)butanoate, which undergoes catalytic hydrogenation or chemical reduction to yield methyl 4-(4-aminophenyl)butanoate.
Alternatively, reduction can be performed chemically using iron powder and ferrous sulfate heptahydrate under reflux in a methanol/water mixture:
Esterification of 4-(4-Aminophenyl)butyric Acid
The amino acid intermediate is converted to the methyl ester via acid-catalyzed esterification:
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl 4-(4-nitrophenyl)butanoate | H2, Pd/C, MeOH, 3 h | Methyl 4-(4-aminophenyl)butanoate | 88 |
| 2 | 4-(4-Aminophenyl)butyric acid | H2SO4, MeOH, reflux 1.5 h | Methyl 4-(4-aminophenyl)butanoate | 96 |
| 3 | Methyl 4-(4-aminophenyl)butanoate | Methylsulfonyl chloride, base (typical) | Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate | Not specified |
Analytical and Characterization Data
- Molecular weight: 193.24 g/mol
- Chemical formula: C11H15NO2
- Solubility: Soluble in methanol and common organic solvents
- NMR data: Typical aromatic and aliphatic proton signals consistent with the structure
- Log P: Approximately 2.0, indicating moderate lipophilicity
- High gastrointestinal absorption and blood-brain barrier permeability predicted.
Q & A
Q. What precautions ensure safe handling of methylsulfonyl-containing intermediates?
- Methodology : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (). Avoid contact with strong oxidizers (risk of sulfonic acid formation). Store intermediates under inert gas (N₂) to prevent degradation. Emergency protocols should include neutralization of spills with sodium bicarbonate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
